molecular formula C14H13N3O3S B13351550 Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate

Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate

Cat. No.: B13351550
M. Wt: 303.34 g/mol
InChI Key: JIYGVNAWVODRMU-UHFFFAOYSA-N
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Description

Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate typically involves the reaction of methyl 1H-pyrrole-2-carboxylate with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as acetone or ethanol, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate thiourea derivative, which is then converted to the final product through cyclization and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylthioureido group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or alteration of receptor function. This interaction can disrupt key biological pathways, resulting in antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate is unique due to its combination of a pyrrole ring and a benzoylthioureido group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

methyl 1-(benzoylcarbamothioylamino)pyrrole-2-carboxylate

InChI

InChI=1S/C14H13N3O3S/c1-20-13(19)11-8-5-9-17(11)16-14(21)15-12(18)10-6-3-2-4-7-10/h2-9H,1H3,(H2,15,16,18,21)

InChI Key

JIYGVNAWVODRMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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